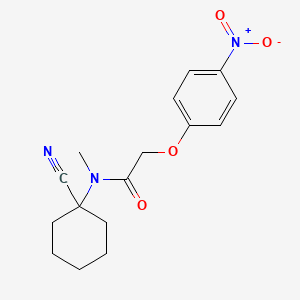

N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide

Descripción

N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide is an acetamide derivative featuring a cyanocyclohexyl group, a methyl substituent, and a 4-nitrophenoxy moiety.

Propiedades

IUPAC Name |

N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-18(16(12-17)9-3-2-4-10-16)15(20)11-23-14-7-5-13(6-8-14)19(21)22/h5-8H,2-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOXDWIFFHQRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC1=CC=C(C=C1)[N+](=O)[O-])C2(CCCCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the cyanocyclohexyl intermediate, which is then reacted with methylamine and 4-nitrophenoxyacetic acid under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted acetamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide has been investigated for its potential as a therapeutic agent due to its structural properties. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use in treating infections .

- Anticancer Properties : The compound's ability to interact with specific biological targets suggests it may inhibit cancer cell growth, warranting further investigation into its mechanism of action.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow it to participate in various reactions, such as:

- Nucleophilic Substitution : The cyanogroup can act as a leaving group in substitution reactions, facilitating the introduction of new functional groups.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form derivatives with enhanced properties, making it useful in synthetic pathways.

Biological Studies

Research into the biological interactions of N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide is crucial for understanding its potential therapeutic effects. Key areas of focus include:

- Enzyme Inhibition : Investigations into how the compound interacts with enzymes may reveal its potential to modulate biochemical pathways.

- Receptor Binding : Understanding its binding affinity to specific receptors can provide insights into its pharmacological profile .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide demonstrated significant activity against resistant strains of Escherichia coli and Klebsiella pneumoniae. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Synthesis and Biological Evaluation

Another research project focused on synthesizing derivatives of N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide to enhance its biological activity. Modifications to the nitrophenoxy group resulted in compounds with improved potency against cancer cell lines, indicating that structural optimization could lead to more effective therapeutic agents.

Mecanismo De Acción

The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, modulating their activity. The cyanocyclohexyl group may enhance the compound’s binding affinity and specificity, while the acetamide backbone provides structural stability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations:

- Biological Activity : Pritelivir’s thiazole sulfonamide moiety contributes to its antiviral efficacy, while the target compound lacks such a functional group, suggesting divergent applications .

Actividad Biológica

N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and related research findings.

Chemical Structure

The compound has the following molecular formula: . Its IUPAC name is N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide, which indicates the presence of a cyanocyclohexyl group, a nitrophenoxy group, and an acetamide moiety.

Synthesis

The synthesis typically involves several steps:

- Preparation of the Cyanocyclohexyl Intermediate : This is often achieved through nucleophilic substitution reactions.

- Reaction with Methylamine : The cyanocyclohexyl intermediate is reacted with methylamine.

- Formation of the Final Product : The reaction with 4-nitrophenoxyacetic acid under controlled conditions yields the final compound. Common solvents used include dichloromethane and ethanol, with triethylamine as a catalyst .

N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide exhibits its biological activity through interaction with specific molecular targets. The nitrophenoxy group is believed to interact with various enzymes or receptors, potentially modulating their activity. The cyanocyclohexyl group may enhance binding affinity and specificity, while the acetamide backbone contributes to structural stability .

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest it may inhibit inflammatory pathways.

- Antimicrobial Activity : The compound has been explored for its potential to combat various microbial strains .

- Enzyme Interaction Studies : It has been investigated as a biochemical probe for studying enzyme interactions, particularly in drug metabolism and pharmacokinetics .

Case Study 1: Anti-inflammatory Effects

A study examined the anti-inflammatory effects of N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide in a rodent model. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial efficacy against a panel of bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide | Structure | Anti-inflammatory, Antimicrobial |

| N-(1-cyanocyclohexyl)-2-({4’-methoxy-5-nitro-[1,1’-biphenyl]-2-yl}oxy)-N-methylacetamide | Similar functional groups | Potentially similar activities |

Q & A

Q. What are the standard synthetic routes for N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, acylation of a cyanocyclohexylamine intermediate with activated esters (e.g., 4-nitrophenoxyacetyl chloride) under basic conditions. Key optimization strategies include:

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions (e.g., TBTU-mediated amidation in DCM) .

- Solvent selection : Using dry DCM or THF to enhance reactivity and solubility of intermediates .

- Catalyst choice : Employing coupling agents like TBTU or HATU for efficient amide bond formation .

- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials.

Table 1 : Comparison of Reaction Conditions from Analogous Syntheses

Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers expect?

- Methodological Answer :

- 1H/13C NMR :

- Cyanocyclohexyl group : A singlet for the nitrile (C≡N) carbon at ~115–120 ppm in 13C NMR.

- N-methyl group : A triplet at ~2.8–3.2 ppm (1H NMR) and ~35–40 ppm (13C NMR).

- 4-Nitrophenoxy moiety : Aromatic protons as doublets at ~6.8–8.2 ppm (1H NMR) and nitro group carbons at ~145–150 ppm (13C NMR) .

- Mass Spectrometry : Molecular ion peak [M+H]+ matching the molecular formula (C₁₆H₁₈N₃O₄), with fragmentation patterns indicating loss of NO₂ or cyanocyclohexyl groups .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (DCM). Pre-saturate solvents with inert gas to prevent degradation .

- Stability : Store at –20°C under nitrogen to avoid hydrolysis of the nitrile or nitro groups. Monitor degradation via TLC (hexane:EtOAc, 7:3) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of intermediates in the synthesis of this compound?

- Methodological Answer :

- Transition state modeling : Use Gaussian or ORCA software to calculate activation energies for key steps (e.g., nitrophenoxy group substitution). Compare theoretical vs. experimental yields to validate pathways .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on intermediates to optimize coupling reactions. For example, the cyanocyclohexyl group’s electron-withdrawing effect may direct regioselectivity .

Q. How do crystallographic studies using SHELX software elucidate molecular conformation and intermolecular interactions?

- Methodological Answer :

- Single-crystal X-ray diffraction : Refine data with SHELXL to determine bond angles/distances, particularly for the nitrile and nitro groups. For example, torsion angles (O–N–C–C) in the nitrophenoxy moiety may reveal planarity deviations .

- Intermolecular interactions : Identify hydrogen bonds (e.g., C–H⋯O) or π-π stacking between aromatic rings, which influence crystal packing and stability .

Q. What strategies can resolve contradictions between computational data and experimental spectroscopic results?

- Methodological Answer :

- Validation protocols :

Re-examine NMR assignments using 2D techniques (HSQC, HMBC) to confirm connectivity .

Compare experimental IR spectra (C≡N stretch ~2240 cm⁻¹) with DFT-simulated vibrational modes.

Replicate crystallographic data under varying conditions (e.g., temperature, solvent) to assess conformational flexibility .

Data Analysis and Application Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in biological systems?

- Methodological Answer :

- Functional group modification : Synthesize analogs (e.g., replacing nitrophenoxy with methoxy) and assay for bioactivity (e.g., enzyme inhibition).

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins, guided by crystallographic data .

Q. What are the implications of byproduct formation during synthesis, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.